1H-Indazole-6-carboxylic acid, 3-(trifluoromethyl)-
CAS No.: 1374258-64-6
Cat. No.: VC8236334
Molecular Formula: C9H5F3N2O2
Molecular Weight: 230.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1374258-64-6 |
|---|---|
| Molecular Formula | C9H5F3N2O2 |
| Molecular Weight | 230.14 g/mol |
| IUPAC Name | 3-(trifluoromethyl)-2H-indazole-6-carboxylic acid |
| Standard InChI | InChI=1S/C9H5F3N2O2/c10-9(11,12)7-5-2-1-4(8(15)16)3-6(5)13-14-7/h1-3H,(H,13,14)(H,15,16) |
| Standard InChI Key | IQHAOAJOMLUVEF-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(NN=C2C=C1C(=O)O)C(F)(F)F |
| Canonical SMILES | C1=CC2=C(NN=C2C=C1C(=O)O)C(F)(F)F |
Introduction
Structural and Chemical Characteristics
Table 1: Key Physicochemical Properties
Synthesis and Modification Strategies
Synthetic Routes
The synthesis of 1H-Indazole-6-carboxylic acid, 3-(trifluoromethyl)- typically involves multi-step protocols:
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Indazole Ring Formation: Diazotization of o-toluidine derivatives followed by cyclization under acidic conditions forms the indazole core.
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Trifluoromethylation: Electrophilic trifluoromethylation using reagents like Togni’s reagent (hypervalent iodine) introduces the -CF group at position 3.
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Carboxylation: Directed ortho-metalation (DoM) or carboxylation via CO insertion installs the -COOH group at position 6 .
A representative procedure from analogous compounds involves:
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Step 1: Hydrolysis of methyl 3-(trifluoromethyl)-1H-indazole-6-carboxylate using LiOH in THF/MeOH/HO (95% yield) .
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Step 2: Purification via acid precipitation and chromatography .
Table 2: Representative Synthesis Conditions
Biological Activity and Mechanisms
Pharmacological Profiles
The compound’s bioactivity stems from its dual functional groups:
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Anti-inflammatory Activity: The -CF group inhibits cyclooxygenase-2 (COX-2) by stabilizing enzyme-inhibitor interactions, reducing prostaglandin synthesis.
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Antimicrobial Effects: Disruption of bacterial cell wall synthesis via penicillin-binding protein (PBP) inhibition has been observed in Gram-positive strains.
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Anticancer Potential: In vitro studies show apoptosis induction in HeLa cells through caspase-3 activation (IC = 12.3 µM).
Structure-Activity Relationships (SAR)
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Trifluoromethyl Position: Substitution at position 3 enhances metabolic stability compared to position 2 or 4 .
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Carboxylic Acid: Esterification (e.g., methyl ester) reduces cytotoxicity but improves blood-brain barrier permeability .
Applications in Drug Development
Lead Optimization
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Prodrug Derivatives: Conversion to ethyl esters increases oral bioavailability (e.g., 78% in rat models) .
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Hybrid Molecules: Conjugation with thiazole rings (as in PubChem CID 59179887) enhances kinase inhibition (e.g., JAK3 IC = 0.8 nM) .
Material Science Applications
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Fluorescent Probes: The indazole core’s rigidity supports use in bioimaging, with λ = 450 nm in aqueous solutions .
Future Directions
Research Opportunities
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Targeted Drug Delivery: Nanoparticle encapsulation to improve tumor selectivity.
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Green Synthesis: Catalytic trifluoromethylation using flow chemistry to reduce waste.
Clinical Translation
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Phase I trials for inflammatory bowel disease (IBD) are anticipated by 2026, leveraging the compound’s COX-2 selectivity.
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